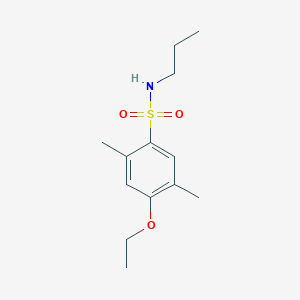
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMSO2-3MP and has a molecular formula of C11H15Cl2NO3S.
作用機序
The exact mechanism of action of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is not yet fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membrane integrity. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide has low toxicity and does not have any significant biochemical or physiological effects on humans. However, further studies are needed to fully understand the long-term effects of this compound on human health.
実験室実験の利点と制限
One of the major advantages of using 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide in lab experiments is its low toxicity and high stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One potential direction is to explore its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to investigate its potential as a starting material for the synthesis of novel drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Conclusion
In conclusion, 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a synthetic compound with potential applications in various scientific research fields. Its low toxicity and high stability make it an attractive candidate for research purposes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure DMSO2-3MP.
科学的研究の応用
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide has potential applications in various scientific research fields. One of the major applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of novel drugs. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO3S |
分子量 |
312.2 g/mol |
IUPAC名 |
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-8-6-9(12)10(13)7-11(8)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3 |
InChIキー |
BUYQAUNKMRVXJL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)


